molecular formula C10H8FNO2 B1588094 methyl 6-fluoro-1H-indole-2-carboxylate CAS No. 136818-43-4

methyl 6-fluoro-1H-indole-2-carboxylate

Cat. No. B1588094
M. Wt: 193.17 g/mol
InChI Key: JIIBSKHERZAHCH-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.18 . It belongs to the class of indole derivatives .


Molecular Structure Analysis

The InChI code for methyl 6-fluoro-1H-indole-2-carboxylate is 1S/C10H8FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of methyl 6-fluoro-1H-indole-2-carboxylate is 193.18 . Other physical and chemical properties such as boiling point, density, and pKa were not found in the search results.

Scientific Research Applications

Antituberculosis Agents

Indole-2-carboxamides, similar in structure to "methyl 6-fluoro-1H-indole-2-carboxylate", have been identified as promising antituberculosis agents. One of the analogs demonstrated low micromolar potency against Mycobacterium tuberculosis with improved metabolic stability upon substitution at the indole ring. These compounds, despite their low aqueous solubility, showed favorable oral pharmacokinetic properties and demonstrated in vivo efficacy, positioning indole-2-carboxamides as a new class of antituberculosis drugs (Kondreddi et al., 2013).

HIV Non-nucleoside Reverse Transcriptase Inhibitors

The robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, showcases the compound's role in developing treatments for HIV. The five-step synthesis provides a safe and efficient method to produce this intermediate, highlighting its significance in the pharmaceutical industry (Mayes et al., 2010).

Fluorescence Studies

New methyl 3-arylindole-2-carboxylates synthesized using a novel approach showed that these compounds exhibit solvent-sensitive emission, making them good candidates as fluorescent probes. The study on these indole derivatives emphasizes their potential application in fluorescence-based technologies, particularly in biological and chemical sensing (Queiroz et al., 2007).

Infrared Probes for Local Environment

Methyl indole-4-carboxylate has been studied as a sensitive infrared probe, capable of sensing the local hydration environments. This application is particularly relevant in the field of biochemistry and molecular biology, where understanding the local environment at the molecular level is crucial (Liu et al., 2020).

Anticancer Activity

Certain methyl indole-3-carboxylate derivatives have been synthesized and evaluated for their anticancer activity. These compounds are analogs of 3,3'-diindolylmethane, a potent antitumor agent, indicating the potential therapeutic applications of methyl indole derivatives in cancer treatment (Niemyjska et al., 2012).

Safety And Hazards

Safety information for methyl 6-fluoro-1H-indole-2-carboxylate is available in its Material Safety Data Sheet (MSDS) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

methyl 6-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIBSKHERZAHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405809
Record name methyl 6-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-fluoro-1H-indole-2-carboxylate

CAS RN

136818-43-4
Record name methyl 6-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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